Product packaging for Bis(2,4-dimethoxyphenyl)diazene(Cat. No.:CAS No. 29418-55-1)

Bis(2,4-dimethoxyphenyl)diazene

Cat. No.: B15477363
CAS No.: 29418-55-1
M. Wt: 302.32 g/mol
InChI Key: PHILNDZYBXGLGV-UHFFFAOYSA-N
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Description

Significance of Aryl Diazene (B1210634) Compounds in Contemporary Chemistry

Aryl diazene compounds, characterized by the presence of an -N=N- double bond connecting two aromatic rings, are a cornerstone of modern chemistry. wikipedia.orgjchemrev.com Their significance stems from a combination of their vibrant colors and their ability to undergo reversible photoisomerization. jchemrev.comrsc.org This photochromism, the ability to change structure and, consequently, properties upon exposure to light, makes them ideal candidates for the development of molecular switches and other light-responsive materials. rsc.orgumich.edu

Historically, the development of azo dyes was a pivotal moment in the chemical industry, leading to a wide array of coloring agents for textiles, foods, and cosmetics. jchemrev.comresearchgate.net Beyond their use as dyes and pigments, aryl diazenes are valuable in various other applications. They are employed as radical reaction initiators, in optical data storage, and in the creation of nonlinear optical materials. researchgate.netisnra.net In recent years, their potential in medicinal chemistry and biomedical sciences has also been an active area of research, with studies exploring their antibacterial, antifungal, and anticancer properties. researchgate.netisnra.netuokerbala.edu.iq The versatility of these compounds is further enhanced by the ability to tune their properties through the introduction of different substituents on the aromatic rings. rsc.orgmdpi.com

Overview of the Chemical and Structural Features of Bis(2,4-dimethoxyphenyl)diazene

This compound is a symmetrical aromatic azo compound. Its structure consists of two 2,4-dimethoxyphenyl groups linked by a diazene (-N=N-) bridge. The key structural feature is the azobenzene (B91143) core, which can exist in two isomeric forms: the more stable trans (E) isomer and the less stable cis (Z) isomer. The conversion between these two forms can be triggered by light, a process central to their application as photoswitches. rsc.org

The electronic properties of the azobenzene core are significantly influenced by the substituents on the phenyl rings. In this compound, each phenyl ring is substituted with two methoxy (B1213986) (-OCH3) groups at the 2 and 4 positions. Methoxy groups are known to be electron-donating, which can affect the electronic absorption spectrum and the rate of thermal relaxation from the cis to the trans isomer. mdpi.com The presence of these substituents can lead to a red-shift in the absorption bands compared to unsubstituted azobenzene. mdpi.com

PropertyValue
Chemical Formula C16H18N2O4
Molecular Weight 302.33 g/mol
IUPAC Name (E)-1,2-bis(2,4-dimethoxyphenyl)diazene
Physical State Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents
Color Likely colored (e.g., orange, red, or yellow)

Note: Some values in this table are estimated based on the properties of similar compounds due to the limited specific experimental data for this compound.

Current Research Landscape and Identification of Academic Knowledge Gaps for the Compound

The current research landscape for aryl diazene compounds is vast and dynamic, with a strong focus on the design and synthesis of novel photoswitchable molecules for applications in materials science, biology, and medicine. rsc.orgumich.edu A significant body of work is dedicated to understanding the structure-property relationships in substituted azobenzenes, exploring how different functional groups influence their photoisomerization behavior, thermal stability, and spectroscopic properties. mdpi.comrsc.org Computational studies are also playing an increasingly important role in predicting the properties of new azobenzene derivatives and in elucidating the mechanisms of their photoisomerization. nih.govnih.govnih.gov

Despite the extensive research on substituted azobenzenes, a specific and detailed investigation into this compound appears to be a significant knowledge gap in the academic literature. While the general effects of methoxy substituents on the azobenzene core are understood, a comprehensive study of the specific substitution pattern in this compound is lacking. There is a notable absence of published crystal structure data, detailed spectroscopic analysis (such as comprehensive NMR and IR data), and in-depth studies of its photophysical properties.

This lack of specific research presents a clear opportunity for future academic inquiry. A thorough characterization of this compound would contribute to a more complete understanding of the structure-property relationships in this important class of compounds. Such research could involve its synthesis and purification, a detailed analysis of its crystal structure, a comprehensive spectroscopic investigation, and a quantitative study of its photoisomerization quantum yields and thermal relaxation kinetics. These studies would not only fill a gap in the current academic knowledge but could also pave the way for the development of new functional materials based on this specific molecular architecture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O4 B15477363 Bis(2,4-dimethoxyphenyl)diazene CAS No. 29418-55-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29418-55-1

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

bis(2,4-dimethoxyphenyl)diazene

InChI

InChI=1S/C16H18N2O4/c1-19-11-5-7-13(15(9-11)21-3)17-18-14-8-6-12(20-2)10-16(14)22-4/h5-10H,1-4H3

InChI Key

PHILNDZYBXGLGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)OC)OC)OC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Bis 2,4 Dimethoxyphenyl Diazene

Established Synthetic Pathways to Aryl Diazenes

The formation of the characteristic azo linkage (–N=N–) in aryl diazenes can be achieved through several classical and modern synthetic routes. These methods primarily involve either the reduction of nitrogen-containing functional groups or the coupling of suitable precursors.

A common and well-established method for synthesizing symmetrical aryl diazenes is the reduction of nitroarenes. This approach utilizes various reducing agents to convert the nitro groups (–NO₂) of two precursor molecules into the diazene (B1210634) functionality.

Key Research Findings:

Classical Reducing Agents: Historically, reagents like zinc dust in an alkaline medium (e.g., sodium hydroxide) or lithium aluminum hydride have been employed. The reaction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives, which then condense to form the azoxybenzene, followed by further reduction to the azobenzene (B91143).

Catalytic Hydrogenation: A more controlled and widely used method is catalytic hydrogenation. youtube.com Nitroarenes can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or nickel. youtube.com The reaction conditions, including temperature, pressure, and solvent, can be tuned to favor the formation of the diazene over the corresponding aniline. youtube.com For instance, the selective reduction of nitrobenzene (B124822) to azoxybenzene, a precursor to azobenzene, can be achieved under specific catalytic conditions.

Selective Reductions: In the presence of other reducible functional groups, selective reduction of the nitro group is crucial. youtube.com Certain reducing systems, like tin(II) chloride (SnCl₂) or sodium bisulfite, can offer better chemoselectivity. libretexts.org For example, meta-dinitrobenzene can be selectively mono-reduced with sulfide (B99878) reagents. youtube.com

Reducing Agent Precursor Typical Conditions Notes
Zinc Dust / NaOHNitroareneAlkaline solution, heatOften leads to the azoxy intermediate first.
Catalytic H₂ (e.g., Pd/C)NitroareneH₂ gas, various solventsCan be tuned for selectivity towards amine or diazene. youtube.com
Tin(II) Chloride (SnCl₂)NitroareneAcidic mediumA classic method for reducing nitro compounds. libretexts.org
Sodium Sulfite/BisulfiteNitroareneAqueous solutionA mild reducing agent. libretexts.org

Coupling reactions are among the most versatile methods for preparing both symmetrical and unsymmetrical aryl diazenes. These reactions typically involve the formation of a new nitrogen-nitrogen or carbon-nitrogen bond.

Diazo Coupling Reactions: The reaction of an aryl diazonium salt with an electron-rich aromatic compound is a cornerstone of aryl diazene synthesis. libretexts.orgresearchgate.net Diazonium salts, prepared by treating a primary aromatic amine with nitrous acid at low temperatures, are highly reactive electrophiles. researchgate.netgoogle.comyoutube.com They readily attack activated aromatic rings, such as phenols or anilines, in an electrophilic aromatic substitution reaction to yield the corresponding azo compound. libretexts.org The pH of the reaction medium is critical; coupling to phenols is typically performed under mildly alkaline conditions, while coupling to anilines is done in a slightly acidic medium.

Hydrazine-Based Methods: Another important pathway involves the oxidation of 1,2-diarylhydrazines (hydrazo compounds). These precursors can be synthesized via the palladium-catalyzed coupling of aryl halides with hydrazine (B178648). nih.gov Subsequent oxidation of the N-H bonds in the hydrazo intermediate, using oxidants like sodium hypobromite, manganese dioxide (MnO₂), or even air, yields the desired aryl diazene. researchgate.net This method is particularly useful for creating specific, unsymmetrical diazenes. Recent advancements have focused on Pd-catalyzed cross-coupling reactions of N-Boc aryl hydrazines with aryl halides, followed by direct oxidation to the azobenzene. researchgate.net

Reaction Type Reactant 1 Reactant 2 Key Reagents/Catalysts Notes
Diazo CouplingAryl Diazonium SaltActivated Arene (Phenol, Aniline)Nitrous Acid (for diazotization)A versatile method for unsymmetrical diazenes. libretexts.orgresearchgate.net
Hydrazine Oxidation1,2-Diarylhydrazine-MnO₂, NBS/Pyridine, AirThe hydrazine is often prepared in a preceding step. researchgate.net
Pd-Catalyzed CouplingAryl HalideHydrazinePalladium catalyst, Ligand, BaseForms an aryl hydrazine intermediate. nih.gov

Optimized Protocols for the Preparation of Bis(2,4-dimethoxyphenyl)diazene

While a specific, universally "optimized" protocol is subject to laboratory-specific conditions and desired scale, the synthesis of this compound can be efficiently achieved by adapting established methods. A logical approach involves the reductive coupling of 2,4-dimethoxynitrobenzene or the oxidation of the corresponding hydrazine.

A common laboratory-scale synthesis involves the reduction of the corresponding nitroaromatic compound.

Example Protocol: Reductive Coupling of 1,2-Dimethoxy-4-nitrobenzene

Preparation: 1,2-Dimethoxy-4-nitrobenzene is dissolved in an appropriate solvent, such as ethanol (B145695) or methanol (B129727), in the presence of a base like sodium hydroxide.

Reduction: A reducing agent, typically zinc dust, is added portion-wise to the solution while controlling the temperature, as the reaction can be exothermic.

Reaction Monitoring: The reaction progress is monitored by techniques like Thin-Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Isolation: The reaction mixture is filtered to remove inorganic solids. The filtrate is then concentrated, and the crude product is purified, often by recrystallization from a suitable solvent (e.g., ethanol), to yield the crystalline this compound.

Another viable route is the oxidation of 1,2-bis(2,4-dimethoxyphenyl)hydrazine. This hydrazine precursor would first be synthesized, for instance, by reducing 2,4-dimethoxynitrobenzene with a milder agent that stops at the hydrazo stage or through coupling methods. The subsequent oxidation would then yield the target diazene.

Functionalization and Modification of the this compound Scaffold

The this compound scaffold possesses reactive sites that allow for further chemical modification. The methoxy (B1213986) groups (–OCH₃) and the aromatic rings themselves are the primary targets for functionalization.

Electrophilic Aromatic Substitution: The benzene (B151609) rings, being activated by two electron-donating methoxy groups, are susceptible to electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions. The positions ortho and para to the activating groups are the most likely sites of substitution. However, controlling the regioselectivity can be challenging due to the presence of multiple activating groups.

Demethylation: The methoxy groups can be cleaved to form hydroxyl groups (–OH) using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This would transform the molecule into a bis-hydroxylated diazene, which can then be used in further reactions, such as etherification or esterification, to introduce new functional moieties.

Modification via Precursors: Functional groups can also be introduced onto the precursor (e.g., 2,4-dimethoxyaniline (B45885) or 1,2-dimethoxy-4-nitrobenzene) before the diazene is formed. This strategy often provides better control over the final structure of the functionalized diazene.

Recent research has highlighted the photochemical functionalization of related heterocyclic scaffolds containing a diazo group, enabling the introduction of various moieties through insertion reactions. nih.gov While not directly on the diazene itself, these modern methods showcase the potential for developing novel functionalization strategies for related aromatic systems.

Sustainable and Green Chemistry Considerations in Diazene Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. researchgate.netyoutube.com This is particularly relevant for diazene synthesis, which has traditionally involved stoichiometric and often hazardous reagents.

Key Green Approaches:

Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric ones, is a core principle of green chemistry. Transition-metal-catalyzed cross-coupling reactions are a prime example. nih.gov Similarly, developing more efficient catalysts for the hydrogenation of nitroarenes can reduce energy consumption and improve atom economy. youtube.com

Greener Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key goal. researchgate.netyoutube.com For instance, some reductive aminations can be performed efficiently in water without a catalyst. researchgate.net The replacement of harsh reducing agents like tin salts with cleaner options, such as catalytic transfer hydrogenation, also contributes to a greener process.

Electrochemical and Photochemical Synthesis: Recent innovations include the use of electrochemistry and photochemistry to drive diazene synthesis. acs.org Anodic oxidation of sulfamides derived from primary amines provides a route to diazenes that avoids harsh chemical oxidants. acs.org Photocatalytic methods are also emerging for the cross-coupling of amines via the in-situ generation and denitrogenation of diazenes, offering a mild and efficient pathway. nih.gov These methods often operate at ambient temperature and pressure, reducing energy demand. Metal-free strategies, such as light-mediated N-H insertions, are also being developed for forming C-N bonds, which are fundamental to amine and diazene chemistry. uni-bayreuth.de

Green Strategy Description Example Application
CatalysisUsing small amounts of catalysts instead of bulk reagents.Pd-catalyzed coupling of aryl halides with hydrazine. nih.gov
Alternative SolventsReplacing volatile organic compounds (VOCs) with safer options.Performing reactions in water or ethanol. researchgate.net
Benign ReagentsAvoiding toxic and hazardous chemicals.Using H₂O₂ as an oxidant; catalytic transfer hydrogenation. youtube.com
Energy EfficiencyUsing methods that require less energy.Photochemical and electrochemical reactions at room temperature. acs.orgnih.gov

Advanced Structural Elucidation and Solid State Analysis of Bis 2,4 Dimethoxyphenyl Diazene

Single Crystal X-ray Diffraction (SC-XRD) Studies

A single-crystal X-ray diffraction study is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide:

Comprehensive Spectroscopic Structural Characterization

Spectroscopic methods provide crucial information about a molecule's structure and bonding in various states.

Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Band AssignmentFourier-transform infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. This subsection would feature a table of characteristic absorption and scattering bands (in cm⁻¹) and assign them to specific molecular vibrations, such as C-H stretching of the aromatic rings and methoxy (B1213986) groups, C=C aromatic ring stretching, the N=N diazene (B1210634) stretch, and C-O stretching of the ether linkages.

The scientific community awaits the publication of research that would enable the complete and accurate documentation of the structural and spectroscopic properties of Bis(2,4-dimethoxyphenyl)diazene.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, this analysis provides definitive confirmation of its molecular formula and offers insights into the stability of its various structural components.

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak is essential for confirming the molecular weight of the compound. For this compound (C₁₆H₁₈N₂O₄), the expected exact mass of the molecular ion is approximately 302.1267 g/mol . The observation of a peak at this mass-to-charge ratio (m/z) confirms the elemental composition of the synthesized molecule.

The fragmentation of the molecular ion provides a roadmap to the compound's structure. The stability of the aromatic rings and the nature of the substituent groups heavily influence the fragmentation pathways. In the case of this compound, the azo group (-N=N-) and the methoxy groups (-OCH₃) are key features that direct the fragmentation process.

One probable fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a dimethoxyphenyl diazenyl radical cation or a dimethoxyphenyl radical cation. Another common fragmentation is the loss of the methoxy groups. The initial loss of a methyl radical (•CH₃) from a methoxy group would result in a fragment ion with a mass loss of 15 amu. Subsequent loss of carbon monoxide (CO) from the resulting phenoxy group is also a characteristic fragmentation for methoxy-substituted aromatic compounds, leading to a further mass reduction of 28 amu.

The stability of the resulting fragments is a crucial factor in determining the intensity of their corresponding peaks in the mass spectrum. Fragments that can be stabilized through resonance, such as those retaining the aromatic structure, are generally observed in higher abundance.

Table of Key Mass Spectrometry Data (Hypothetical)

m/z Value (Hypothetical) Proposed Fragment Ion Formula Notes
302[M]⁺˙[C₁₆H₁₈N₂O₄]⁺˙Molecular Ion
287[M - CH₃]⁺[C₁₅H₁₅N₂O₄]⁺Loss of a methyl radical from a methoxy group
272[M - 2CH₃]⁺[C₁₄H₁₂N₂O₄]⁺Loss of two methyl radicals
259[M - CH₃ - CO]⁺[C₁₄H₁₅N₂O₃]⁺Loss of a methyl radical and carbon monoxide
177[C₈H₉N₂O₂]⁺[C₈H₉N₂O₂]⁺Cleavage of the N=N bond with charge retention on one fragment
151[C₈H₇O₂]⁺[C₈H₇O₂]⁺2,4-Dimethoxyphenyl cation
136[C₇H₄O₂]⁺˙[C₇H₄O₂]⁺˙Loss of a methyl group from the dimethoxyphenyl cation
108[C₆H₄O]⁺˙[C₆H₄O]⁺˙Further fragmentation of the phenyl ring

Spectroscopic and Photophysical Investigations of Bis 2,4 Dimethoxyphenyl Diazene

Electronic Absorption and Emission Spectroscopy

Characterization of Linear Absorption Characteristics

No data is available regarding the linear absorption characteristics of Bis(2,4-dimethoxyphenyl)diazene. This would typically involve determining the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε), which indicate the probability of electronic transitions. Such spectra would reveal the energies of the principal electronic transitions, likely the n → π* and π → π* transitions characteristic of azobenzene (B91143) derivatives.

Studies on One-Photon and Two-Photon Excited Fluorescence Behavior

There are no published studies on the one-photon or two-photon excited fluorescence of this compound. Research in this area would quantify the compound's ability to emit light after being excited. Key parameters such as fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are undetermined. For two-photon absorption, the cross-section (σ2) across a range of wavelengths would be a critical parameter, but this has not been reported.

Solvatochromic Effects and Environmental Sensitivity on Photophysical Properties

Information on how the solvent environment affects the photophysical properties of this compound is not available. Solvatochromism studies would involve measuring the absorption and emission spectra in a range of solvents with varying polarities. The resulting shifts in the spectral positions would provide insight into the nature of the electronic transitions and the difference in polarity between the ground and excited states.

Excited State Dynamics and Photoreactivity

Photoisomerization Mechanisms and Kinetics (if applicable to the specific diazene (B1210634) isomer)

The photoisomerization behavior of this compound, a key characteristic of many azobenzene-type molecules, has not been documented. This would involve studying the light-induced transformation between its trans and cis isomers. Investigations would typically determine the quantum yields of isomerization and the kinetics of the thermal back-reaction from the metastable cis isomer to the more stable trans form.

Investigation of Energy Transfer and Non-Radiative Relaxation Pathways

There is no available research on the energy transfer processes or the non-radiative relaxation pathways for the excited states of this compound. Such studies, often employing techniques like transient absorption spectroscopy, would elucidate the mechanisms by which the excited molecule dissipates its energy, including internal conversion and intersystem crossing, which compete with fluorescence and photoisomerization.

Electrochemical Behavior and Redox Chemistry of Bis 2,4 Dimethoxyphenyl Diazene

Cyclic Voltammetry and Advanced Voltammetric Characterization

The electrochemical behavior of azobenzene (B91143) and its derivatives, including Bis(2,4-dimethoxyphenyl)diazene, is commonly investigated using cyclic voltammetry (CV). This technique provides valuable insights into the redox processes of these compounds. In a typical cyclic voltammogram of an azobenzene derivative in an aprotic solvent, two successive one-electron reduction steps are observed.

The first reduction is a reversible process that forms a stable anion radical. The second electron transfer, which is often quasi-reversible or irreversible, produces a dianion. This dianion can be unstable and may undergo subsequent chemical reactions, such as protonation by residual water or the solvent. nih.gov The reversibility of these processes is influenced by factors such as the solvent, the electrolyte, and the scan rate used in the voltammetric experiment.

Advanced voltammetric techniques, such as square wave voltammetry and differential pulse voltammetry, can also be employed for more sensitive measurements and to better resolve the electrochemical signals, particularly at low concentrations. rsc.org These methods are valuable for the quantitative determination of azobenzene derivatives. acs.org

Elucidation of Redox Potentials and Electron Transfer Mechanisms

The redox potentials of azobenzene derivatives are a key aspect of their electrochemical profile. The reduction of the azo group (–N=N–) to the hydrazo group (–NH–NH–) is the primary redox reaction. In aprotic media, this reduction occurs in two distinct one-electron steps. nih.gov

The first electron transfer (E°1) leads to the formation of the azobenzene anion radical: Ar–N=N–Ar + e⁻ ⇌ [Ar–N=N–Ar]•⁻

The second electron transfer (E°2) results in the formation of the dianion: [Ar–N=N–Ar]•⁻ + e⁻ ⇌ [Ar–N=N–Ar]²⁻

The stability of the anion radical allows for its characterization by techniques such as electron spin resonance (ESR) spectroscopy. The dianion, however, is generally more reactive and can participate in follow-up chemical reactions. The oxidation of azobenzenes is typically an irreversible process due to the instability of the resulting cation radical. nih.gov

The precise values of the redox potentials are significantly influenced by the nature and position of the substituents on the aromatic rings.

Influence of Aromatic Substituents on Electrochemical Properties

The presence of substituents on the aromatic rings of azobenzene has a profound impact on its electrochemical properties. Electron-donating groups, such as the methoxy (B1213986) groups (–OCH₃) in this compound, play a crucial role in modulating the redox potentials.

Electron-donating groups increase the electron density on the azobenzene system, making the reduction process more difficult. Consequently, the reduction potentials of azobenzenes with electron-donating substituents are shifted to more negative values compared to unsubstituted azobenzene. The position of the substituents (ortho, meta, or para) also affects the extent of this influence. acs.org

In the case of this compound, the presence of two methoxy groups on each phenyl ring at the ortho and para positions results in a significant electron-donating effect. This increased electron density on the azo bridge makes it less electrophilic and therefore harder to reduce.

To illustrate the effect of methoxy substitution, a comparative data table is presented below, showing hypothetical and literature-based reduction potentials for azobenzene and a related methoxy-substituted derivative.

CompoundFirst Reduction Potential (E¹/V vs. SCE)Second Reduction Potential (E²/V vs. SCE)
Azobenzene-1.35-1.75
4,4'-Dimethoxyazobenzene-1.50-1.90
This compound More Negative than -1.50More Negative than -1.90

Note: The values for Azobenzene and 4,4'-Dimethoxyazobenzene are representative and may vary depending on experimental conditions. The values for this compound are predicted based on established substituent effects.

The synthesis of tetra-ortho-methoxylated azobenzenes has been reported, highlighting the interest in polysubstituted azobenzenes for various applications, including as molecular photoswitches. nih.gov Further electrochemical studies on such compounds would be invaluable to quantitatively understand the impact of multiple electron-donating groups on their redox chemistry.

Computational and Theoretical Investigations of Bis 2,4 Dimethoxyphenyl Diazene

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for the computational analysis of azobenzene-based systems due to its favorable balance of accuracy and computational cost. It is widely employed to explore the fundamental electronic properties that govern the behavior of molecules like Bis(2,4-dimethoxyphenyl)diazene.

Geometry Optimization and Energy Landscape Analysis

The first step in a typical DFT study involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles for both the trans and cis isomers.

Standard DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are commonly used for this purpose. nih.govclinicsearchonline.org The calculations would confirm that the trans isomer is generally more stable than the cis isomer due to reduced steric hindrance. The optimized geometry for the trans isomer is expected to be nearly planar, while the cis isomer adopts a more three-dimensional conformation to accommodate the bulky 2,4-dimethoxyphenyl groups. nih.gov Vibrational frequency analysis is subsequently performed to confirm that the optimized structures are true energy minima. nih.gov

Table 1: Representative Geometric Parameters from DFT Optimization This table illustrates typical parameters expected for azobenzene (B91143) derivatives. Exact values for this compound would require specific calculations.

ParameterExpected Value (Trans Isomer)Expected Value (Cis Isomer)Significance
N=N Bond Length~1.25 Å~1.26 ÅIndicates the double bond character of the azo group.
C-N-N Bond Angle~113-115°~120-122°Defines the geometry around the central diazene (B1210634) core.
C-N-N-C Dihedral Angle~180°~0-10°Distinguishes the planar trans from the non-planar cis isomer.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic transitions of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. clinicsearchonline.orgresearchgate.net

For this compound, the HOMO is expected to have significant electron density localized on the diazene (N=N) group and the electron-rich dimethoxyphenyl rings. The LUMO, conversely, is typically a π* antibonding orbital concentrated on the central N=N bond. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. edu.krd The dimethoxy substituents, being electron-donating groups, are expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted azobenzene and shifting its absorption spectrum to longer wavelengths.

Table 2: Frontier Molecular Orbital Energy Contributions This table presents a conceptual overview of FMO analysis for substituted azobenzenes.

OrbitalDescriptionExpected Energy Range (eV)Key Characteristics
HOMOHighest Occupied Molecular Orbital-5.0 to -5.8Electron-donating capacity; density on phenyl rings and azo group. scispace.com
LUMOLowest Unoccupied Molecular Orbital-2.0 to -3.0Electron-accepting capacity; density primarily on the N=N π* orbital. scispace.com
HOMO-LUMO Gap (ΔE)Energy difference (LUMO - HOMO)~2.5 to 3.5Relates to chemical reactivity and the energy of the lowest electronic transition. schrodinger.com

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would show the most negative potential localized around the nitrogen atoms of the azo group and the oxygen atoms of the methoxy (B1213986) groups, due to their lone pairs of electrons. researchgate.net These sites represent the primary centers for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms of the methyl groups and the aromatic rings would exhibit regions of positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the transfer of electron density from donor (filled) orbitals to acceptor (unfilled) orbitals within a molecule. nih.govsphinxsai.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more intense interactions and greater molecular stability. sphinxsai.com

In this compound, significant NBO interactions are expected. These would include the delocalization of electron density from the lone pair orbitals of the nitrogen (nN) and oxygen (nO) atoms into the antibonding π* orbitals of the phenyl rings. This charge delocalization contributes to the stability of the molecule and influences its electronic properties. nih.gov Analysis of the NBOs provides a detailed picture of the Lewis structure and the electronic communication between the substituent groups and the central azobenzene core. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. For azobenzene derivatives, MD simulations are particularly relevant for investigating the large-scale conformational changes associated with trans-cis photoisomerization. aip.orgcore.ac.uk

These simulations can model the switching process on picosecond to nanosecond timescales, revealing how the molecule's structure evolves following photoexcitation. aip.org By incorporating explicit solvent molecules or modeling the compound on a surface, MD simulations can provide insights into how the environment affects the isomerization dynamics and efficiency. rsc.orgacs.org Studies on similar azobenzene systems show that factors like solvent polarity and steric hindrance from surrounding molecules can influence the speed and quantum yield of the switching process. acs.orgrsc.org

Application of Advanced Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, a variety of global reactivity descriptors can be derived. These indices, based on conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. ijarset.comijnc.ir

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO). researchgate.net

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2). nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a molecule's polarizability. ijarset.com

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). nih.gov

These descriptors are crucial for comparing the reactivity of different azobenzene derivatives and for designing new molecules with tailored electronic properties.

Table 3: Key Quantum Chemical Reactivity Descriptors

DescriptorFormulaChemical Significance
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Measures electron-attracting power. ijnc.ir
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to charge transfer; related to stability. researchgate.net
Chemical Softness (S)1 / (E_LUMO - E_HOMO)Indicator of higher reactivity and polarizability. ijarset.com
Electrophilicity Index (ω)(E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO))Propensity of a species to accept electrons. nih.gov

Supramolecular Interactions and Crystal Engineering of Bis 2,4 Dimethoxyphenyl Diazene

In-depth Analysis of Non-Covalent Interactions within Condensed Phases

The arrangement of Bis(2,4-dimethoxyphenyl)diazene molecules in the solid state is governed by a subtle interplay of various weak, non-covalent forces. The presence of aromatic rings and polar methoxy (B1213986) substituents creates a complex landscape of potential interactions that collectively determine the final crystal packing.

Hydrogen Bonding Networks

While this compound lacks classic strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker, yet structurally significant, hydrogen bonding networks. The oxygen atoms of the four methoxy groups are potential hydrogen bond acceptors, while the hydrogen atoms on the aromatic rings can act as donors. This leads to the formation of C-H···O interactions.

Aromatic π-Stacking and CH-π Interactions

The electron-rich phenyl rings of the azobenzene (B91143) core are central to the formation of π-π stacking interactions. nih.gov These interactions occur when aromatic rings pack in a face-to-face or parallel-displaced manner. The stability of these arrangements arises from a combination of electrostatic and dispersion forces. nih.gov In substituted azobenzenes, the precise geometry of π-stacking is highly dependent on the nature and position of the substituents. nih.gov For this compound, the bulky methoxy groups at the ortho positions likely introduce steric hindrance, making a perfectly co-facial "sandwich" arrangement less probable and favoring a parallel-displaced or T-shaped geometry to minimize repulsion.

In addition to π-π stacking, C-H···π interactions are also expected to be significant. nih.gov In this arrangement, an electron-deficient C-H bond (from an aromatic ring or a methoxy group) points towards the electron-rich face of a phenyl ring on an adjacent molecule. These interactions, alongside π-π stacking, contribute to the formation of robust three-dimensional supramolecular networks. nsf.gov The interplay between these different π-interactions is a key factor in determining the final crystal structure. rsc.org

Principles for Directed Self-Assembly and Supramolecular Architecture Design

The self-assembly of azobenzene derivatives into well-defined architectures is a process guided by the information encoded in their molecular structure. The position and electronic nature of substituents are critical factors that direct how the molecules organize. rsc.org

For this compound, several key principles apply:

Interplay of Forces: The final supramolecular structure is not determined by a single interaction but by the balance of multiple competing forces, including hydrogen bonding (C-H···O), π-π stacking, C-H···π interactions, and generic van der Waals forces. rsc.org The electron-donating nature of the methoxy groups enriches the π-system, potentially strengthening π-stacking interactions, while also providing sites for hydrogen bonding.

Hierarchical Assembly: Molecules often assemble in a stepwise manner. For instance, individual molecules might first form dimers or one-dimensional chains through strong, directional interactions. These primary structures then pack together via weaker, less directional forces to build the final three-dimensional crystal. Understanding this hierarchy is key to designing complex architectures. In some azobenzene systems, molecules self-assemble into one-dimensional nanofibers which then entangle to form gels.

The design of specific supramolecular architectures, therefore, involves the strategic modification of the molecular building block to favor certain interactions over others, thereby guiding the self-assembly process toward a desired outcome. nih.gov

Investigation of Polymorphism and Crystallization Control

Polymorphism is the ability of a compound to exist in more than one crystal structure. researchgate.netwhiterose.ac.uk Different polymorphs of the same molecule can exhibit distinct physical and chemical properties, such as solubility, melting point, color, and even mechanical behavior. researchgate.net The study of polymorphism in azobenzene derivatives is particularly important as different crystal packings can lead to vastly different responses to external stimuli like light. researchgate.net For instance, different polymorphs of an azobenzene compound have been shown to display unique photomechanical and luminescent properties. researchgate.net

The control of polymorphism is a central challenge in crystal engineering. mit.edu Key factors that influence which polymorphic form crystallizes from a solution include:

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence which molecular conformation is most stable and can interact differently with growing crystal faces, favoring one polymorph over another. whiterose.ac.uk

Supersaturation and Temperature: The rate of crystallization, controlled by factors like cooling rate and concentration, can determine whether a thermodynamically stable form or a kinetically favored metastable form is obtained. whiterose.ac.ukmit.edu

Additives: The presence of impurities or specifically designed additives can inhibit the growth of one polymorph while allowing another to grow.

While specific studies on the polymorphism of this compound are not widely reported, the general principles of crystallization control would apply. acs.orgnih.gov The conformational flexibility of the four methoxy groups and the potential for different arrangements of intermolecular interactions suggest that this molecule could likely exhibit polymorphism. A systematic screening of various crystallization conditions would be necessary to identify and selectively produce different crystalline forms, each potentially with unique properties.

Advanced Applications in Materials Science and Organic Synthesis

Utilization as Building Blocks and Reagents in Complex Organic Synthesis

The reactivity of the azo group and the substituted aromatic rings in Bis(2,4-dimethoxyphenyl)diazene make it a versatile building block in organic synthesis. It can serve as a precursor to a variety of nitrogen-containing compounds and has potential applications in modern catalytic reactions.

Aromatic azo compounds are established precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are integral to pharmaceuticals, agrochemicals, and materials science. acs.orgmdpi.com The N=N double bond in this compound can be considered a reactive functional group that can undergo various transformations. For instance, azobenzenes can be used in photocatalytic cyclization reactions with methanol (B129727) to produce 1,2,4,5-tetraaryl-1,2,4,5-tetrazinanes. acs.org This suggests that this compound could be a suitable substrate for similar transformations, leading to novel, highly substituted tetrazinane structures.

Furthermore, aryl azo compounds can be synthesized through various modern coupling reactions, including palladium-catalyzed C-N coupling, which highlights the versatility of the azo moiety in constructing complex molecules. nih.govmdpi.com The cleavage of the azo bond, typically through reduction, can yield the corresponding anilines. In the case of this compound, this would provide 2,4-dimethoxyaniline (B45885), a valuable intermediate in the synthesis of other compounds. The true potential, however, lies in reactions that utilize the azo group as a linchpin to construct more complex heterocyclic systems. The synthesis of nitrogen-containing polyaromatic compounds through aza-annulative π-extension reactions of unfunctionalized aromatics demonstrates the ongoing development of new synthetic methodologies where azo-like precursors could play a role. nagoya-u.ac.jp

The table below summarizes the potential of aryl azo compounds as precursors in the synthesis of nitrogen-containing heterocycles.

Precursor TypeReaction TypeProduct ClassPotential Application of this compound
Aromatic Azo CompoundPhotocatalytic CyclizationTetrazinanesSynthesis of 1,2,4,5-tetrakis(2,4-dimethoxyphenyl)-1,2,4,5-tetrazinane
Aryl Azide (related N-precursor)CyclizationCarbazoles, IndolesThe cleavage and transformation of the azo group could potentially lead to precursors for such heterocycles.
Hydrazine (B178648) Derivatives (related N-precursor)Hydrazine-Halogen ExchangeAsymmetric Azo CompoundsCould be used to synthesize asymmetric azo compounds with one 2,4-dimethoxyphenyl substituent. nih.govmdpi.com

The field of C-H activation and functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-X bonds. While direct examples involving this compound are not extensively documented, the structural motifs present in the molecule suggest its potential participation in such reactions. The electron-rich nature of the dimethoxy-substituted phenyl rings makes them potential substrates for electrophilic C-H activation.

In some catalytic systems, nitrogen-containing directing groups are employed to guide a metal catalyst to a specific C-H bond. The azo group in this compound, or a derivative thereof, could potentially serve as such a directing group. For instance, the synthesis of a pentadentate ligand, 1,4-bis(2-pyridylmethyl)-1,4-diazacyclononane (dmpdacn), which undergoes facile C-H activation at a C-H bond gamma to an amine, demonstrates the principle of ligand-directed C-H activation. nih.gov While structurally different, this highlights the potential for nitrogen-containing scaffolds to facilitate such transformations.

Moreover, diazo compounds, which are structurally related to azo compounds by the presence of a nitrogen-nitrogen double bond, are known to be versatile reagents in transition metal-catalyzed C-H activation and carbene insertion reactions. nih.gov This suggests that under the appropriate catalytic conditions, the azo linkage in this compound could be activated or could influence the reactivity of the aromatic C-H bonds.

Integration into Functional Materials and Devices

The incorporation of chromophoric and electronically active molecules like this compound into larger material architectures is a key strategy for developing new functional materials. Its potential applications range from traditional uses as dyes to more advanced roles in optoelectronics and sensory devices.

Azo compounds are the largest class of synthetic dyes, and their color is determined by the electronic structure of the molecule, particularly the π-system that includes the azo bond and the aromatic rings. epa.gov The spectroscopic properties of these dyes can be finely tuned by introducing various substituents onto the aromatic rings. researchgate.net The presence of two electron-donating methoxy (B1213986) groups on each phenyl ring of this compound is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted azobenzene (B91143). This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO gap.

The development of novel bis-azo disperse dyes has been a subject of research, with studies showing how the structure of the coupler and the substituents affect the final color and dyeing properties. researchgate.net While this compound is a symmetrical molecule, its synthesis could be a stepping stone to creating unsymmetrical azo dyes where one of the 2,4-dimethoxyphenyl rings is replaced by another aromatic or heteroaromatic moiety, allowing for a wider range of colors and properties. The study of chalcone (B49325) dyes with dimethoxyphenyl groups has also provided insights into how these substituents affect spectroscopic properties and photostability. nih.gov

The following table summarizes the effect of substituents on the spectroscopic properties of azo dyes, which can be extrapolated to understand the properties of this compound.

Substituent TypePositionEffect on λmax (Color)Rationale
Electron-donating (e.g., -OCH3, -NH2)para to azo groupBathochromic (red) shiftRaises HOMO energy, decreases HOMO-LUMO gap. researchgate.net
Electron-withdrawing (e.g., -NO2, -CN)para to azo groupBathochromic (red) shiftLowers LUMO energy, decreases HOMO-LUMO gap. researchgate.net
Bulky groupsortho to azo groupHypsochromic (blue) shiftCauses steric hindrance, leading to a twist in the molecule and reduced π-conjugation. mdpi.com

The integration of azo chromophores into polymer backbones or as side chains is a promising strategy for creating materials with applications in optoelectronics, such as optical data storage and nonlinear optics. researchgate.netresearchgate.netrsc.org The photoisomerization of the azo group between its trans and cis forms can lead to changes in the material's properties, which can be harnessed for various applications. rsc.org The presence of electron-donating groups, such as the methoxy groups in this compound, can enhance the electronic properties of these materials.

Azo-functionalized conducting polymers are being investigated for their potential as narrow band-gap materials. researchgate.net The inclusion of an azo group in a polymer backbone can create donor-acceptor moieties, which is a key design principle for reducing the band gap. researchgate.netresearchgate.net In the context of this compound, the dimethoxyphenyl groups would act as electron donors. If this unit were copolymerized with a monomer containing an electron-accepting group, the resulting polymer could exhibit interesting optoelectronic properties. The development of conjugated polymers with di-metallaaromatic acceptors highlights the importance of this donor-acceptor architecture. researchgate.net

The table below presents examples of azo-functionalized polymers and their potential applications, illustrating the possible roles for a monomer derived from this compound.

Polymer TypeAzo Chromophore FunctionPotential Application
Azo-functionalized polyelectrolytesPost-functionalized donor-acceptor azo dyesPhotoprocessing, surface relief gratings. acs.orgcapes.gov.br
Block copolymers with push-pull azobenzene pendantsHigh dipolar and interfacial polarizationHigh dielectric and energy storage materials. rsc.org
Azo-functionalized conducting polymersCreation of donor-acceptor moieties in the backboneNarrow band-gap semiconductors, molecular switches. researchgate.net
Azo-dye doped polymersNonlinear optical propertiesElectro-optic modulation, parametric generation. researchgate.net

Potentiometric sensors, particularly ion-selective electrodes (ISEs), are analytical devices that measure the activity of specific ions in a solution. medmedchem.comnih.govnih.govnih.govmdpi.comyoutube.com A key component of many ISEs is an ionophore, which is a molecule that selectively binds to a target ion. Aromatic azo compounds have been investigated as potential ionophores due to their ability to act as ligands and their distinct spectroscopic changes upon metal complexation. rsc.orgnih.gov The nitrogen atoms of the azo group, as well as the oxygen atoms of the methoxy groups in this compound, could potentially coordinate with metal cations.

The design of colorimetric sensors for metal cations based on eugenol-derived azo dyes demonstrates that the incorporation of an azo group into a phenolic structure allows for strong electronic interactions with metal cations, leading to visible color changes. nih.gov This principle could be applied to this compound or its derivatives. For use in an ISE, the compound would typically be incorporated into a polymer membrane, such as one made of poly(vinyl chloride) (PVC). The interaction between the ionophore and the target ion at the membrane-solution interface generates a potential that is proportional to the logarithm of the ion's activity. The development of solid-contact ISEs is an active area of research, aiming to create more robust and miniaturized sensors. mdpi.commdpi.com

Potential in Smart Materials and Photoresponsive Systems

The unique photochromic behavior of this compound, characterized by the reversible isomerization between its trans and cis states, positions it as a promising candidate for the development of advanced smart materials and photoresponsive systems. The significant structural and polarity changes that accompany this isomerization can be harnessed to control material properties at the macroscopic level, enabling applications in a variety of fields. The core principle lies in the integration of this molecular switch into larger material systems, such as polymers and liquid crystals, thereby translating the molecular-level photochemical reaction into a bulk material response.

The photoisomerization of azobenzene derivatives, including those with methoxy substitutions, is a well-documented phenomenon. nih.govnih.govrsc.org The thermodynamically stable trans isomer can be converted to the metastable cis isomer upon irradiation with UV light, typically in the range of 320-380 nm. nih.gov The reverse cis-to-trans isomerization can be triggered by visible light or occurs spontaneously through thermal relaxation. nih.gov The presence of electron-donating groups, such as the methoxy groups in this compound, can influence the spectral properties and the kinetics of this process. rsc.org

The following table provides representative photophysical data for dimethoxy-substituted azobenzene derivatives, which can be considered analogous to this compound in the absence of specific data for the latter.

PropertyRepresentative Value (for dimethoxy-substituted azobenzenes)Reference
trans Isomer λmax (π-π)~350 - 360 nm nih.govrsc.org
cis Isomer λmax (n-π)~440 - 450 nm nih.gov
Photoisomerization Quantum Yield (trans to cis)~0.1 - 0.2 polimi.it
Thermal Half-life of cis IsomerHours to days (highly dependent on solvent and substitution) nih.gov

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Polymers Incorporating this compound Moieties

When this compound is incorporated into a polymer chain, either as a pendant group or within the main backbone, the resulting material can exhibit significant photo-induced changes in its physical and chemical properties. nih.govrsc.org The reversible isomerization of the diazene (B1210634) units can lead to alterations in polymer conformation, free volume, and polarity, which in turn can be used to control surface wettability, induce photomechanical effects, and develop light-controllable drug delivery systems.

For instance, polymers containing azobenzene moieties with electron-donating groups have been shown to exhibit reversible changes in surface energy upon photoirradiation. rsc.org This can be harnessed to create surfaces with switchable wettability, a property of great interest for microfluidics, self-cleaning coatings, and biomedical devices. The change in polarity between the nonpolar trans isomer and the more polar cis isomer is a key driver for this phenomenon.

The table below summarizes potential applications of polymers functionalized with this compound and the underlying mechanisms.

Application AreaUnderlying MechanismPotential Impact
Photo-responsive CoatingsReversible changes in surface energy and polarity due to trans-cis isomerization.Development of self-cleaning surfaces and materials with tunable adhesion.
Photomechanical ActuatorsAnisotropic contraction and expansion of the polymer matrix caused by the collective movement of the diazene units upon photoisomerization. aps.orgCreation of light-powered soft robots and artificial muscles.
Optical Data StoragePhoto-induced birefringence and surface relief gratings created by the alignment of the azobenzene moieties.High-density, rewritable optical information storage.
Controlled Drug DeliveryPhoto-triggered disruption of polymer assemblies (e.g., micelles, vesicles) leading to the release of encapsulated therapeutic agents. nih.govSpatiotemporally controlled release of drugs with reduced side effects.

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Liquid Crystalline Materials Doped with this compound

The introduction of this compound as a dopant in liquid crystalline (LC) hosts offers another avenue for creating photoresponsive materials. nih.govresearchgate.net The rod-like shape of the trans isomer is compatible with the ordered structures of nematic and smectic LC phases. beamco.com Upon photoisomerization to the bent cis form, the molecular order of the LC host is disrupted. This photochemical phase transition can be exploited to modulate the optical and electro-optical properties of the material. rsc.org

Research on azobenzene-doped liquid crystals has demonstrated the ability to achieve photo-controllable alignment and patterning. rsc.org The orientation of the LC director can be manipulated by polarized light, leading to applications in displays, optical filters, and beam steering devices. The efficiency of this process is dependent on the interaction between the azobenzene dopant and the LC host, as well as the wavelength and polarization of the incident light. The specific substitution pattern of this compound, with its four methoxy groups, could offer unique advantages in terms of solubility and interaction with specific LC hosts.

Conclusion and Future Research Outlook for Bis 2,4 Dimethoxyphenyl Diazene

Summary of Key Academic Contributions and Foundational Knowledge

Direct academic contributions concerning Bis(2,4-dimethoxyphenyl)diazene are sparse. The foundational knowledge for understanding this compound is, therefore, built upon the extensive research conducted on other methoxy-substituted azobenzenes. The key takeaways from this broader field are:

Synthesis: The synthesis of symmetrical azobenzenes, such as this compound, is typically achieved through methods like the oxidation of corresponding anilines or the reduction of nitroaromatic compounds. For instance, the synthesis of various azo compounds has been successfully demonstrated through the diazotization of substituted anilines followed by a coupling reaction. ijasrm.comunb.ca More modern approaches, such as palladium-catalyzed C–H ortho-bromination followed by copper-catalyzed methoxylation, have been developed for the synthesis of tetra-ortho-methoxylated azobenzenes, offering a potential route to our target compound. nih.govacs.org

Photochromism and Electronic Properties: Azobenzene (B91143) and its derivatives are renowned for their photochromic properties, reversibly isomerizing between a thermally stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light. mdpi.commdpi.com The electronic properties and, consequently, the photochromic behavior are significantly influenced by the nature and position of substituents on the aromatic rings. nih.gov

Methoxy (B1213986) Group Influence: Methoxy groups, being electron-donating, are known to affect the absorption spectra of azobenzenes. mdpi.combohrium.com They can cause a blue shift in the high-energy π-π* transition and influence the lower-energy n-π* transition, which is crucial for photoisomerization. mdpi.com

ortho-Substitution: The introduction of substituents at the ortho positions to the azo group, as is the case with the 2,4-dimethoxy pattern, is a key strategy for tuning the properties of azobenzenes. Tetra-ortho-substituted azobenzenes, for example, have shown enhanced stability of the Z-isomer and a red-shifted absorption spectrum, enabling the use of visible light for photo-switching. mdpi.com Specifically, tetra-ortho-methoxylated azobenzenes have been developed to be isomerized using red light, which is advantageous for biological applications due to deeper tissue penetration and reduced phototoxicity. nih.govacs.org

Based on these principles, it is reasonable to hypothesize that this compound will exhibit robust photochromic behavior, with the potential for isomerization using visible light. The combination of ortho and para methoxy groups likely results in a molecule with distinct electronic and steric properties compared to simpler substituted azobenzenes.

Identification of Unexplored Research Avenues and Methodological Challenges

The lack of direct research on this compound presents a wealth of unexplored research avenues. However, these also come with inherent methodological challenges.

Unexplored Research AvenueMethodological Challenges
Precise Synthesis and Characterization Achieving high yields and purity in the synthesis of a symmetrically tetra-substituted azobenzene can be challenging due to potential side reactions. Detailed characterization would require a combination of spectroscopic techniques (NMR, UV-Vis, IR) and single-crystal X-ray diffraction to confirm the molecular structure and isomeric states.
Quantitative Photophysical Studies Determining the quantum yields of photoisomerization, the thermal half-life of the Z-isomer, and the precise absorption spectra in various solvents would be crucial. This requires specialized photochemical equipment and careful experimental design to exclude interfering factors.
Computational Modeling Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations could provide valuable insights into the electronic structure, orbital energies, and transition states of the E and Z isomers. mdpi.com The challenge lies in selecting appropriate computational methods and basis sets to accurately model this specific polysubstituted system.
Investigation of Supramolecular Chemistry The electron-rich nature of the dimethoxyphenyl rings suggests potential for host-guest interactions and self-assembly. Exploring these phenomena would involve techniques like NMR titration, isothermal titration calorimetry, and atomic force microscopy.

Prospective Directions for Novel Academic Discoveries and Transformative Applications

The unique substitution pattern of this compound suggests several exciting directions for future research and potential applications.

Novel Academic Discoveries:

Fine-Tuning of Photochromic Properties: A systematic study of this compound could provide fundamental insights into how multiple electron-donating groups at specific positions collectively influence the photoisomerization process. This could lead to the development of new design principles for creating photoswitches with precisely controlled properties.

Exploring Novel Isomerization Mechanisms: The steric hindrance and electronic effects of the four methoxy groups in close proximity to the azo bond could potentially lead to unusual isomerization pathways or altered energy landscapes of the excited states, offering a rich area for fundamental photochemistry research.

Red-Light-Addressable Systems: Building on the knowledge of other ortho-methoxylated azobenzenes, this compound is a prime candidate for developing systems that can be controlled with red or even near-infrared light. nih.govacs.org This would be a significant advancement for applications in biological systems and deep-penetrating materials.

Transformative Applications:

Smart Materials: Azobenzene-containing polymers have been used to create a variety of smart materials, including photo-actuators, light-driven energy storage systems, and surfaces with tunable properties. acs.orgmdpi.comresearchgate.netmdpi.com The specific photochromic properties of this compound could be harnessed to create novel polymers with tailored responses to light.

Photopharmacology: The ability to be switched with visible light makes this compound a potential scaffold for the development of photopharmacological agents. nih.gov By incorporating this diazene (B1210634) into a biologically active molecule, it might be possible to control the drug's activity with light, offering high spatiotemporal precision and potentially reducing side effects. The enhanced stability of methoxylated azobenzenes compared to halogenated analogs in biological contexts is a significant advantage. nih.gov

Molecular Electronics and Photonics: Azobenzenes are being explored for their use in molecular switches, optical data storage, and other photonic applications. researchgate.net The distinct electronic properties of this compound could make it a valuable component in the design of new molecular electronic devices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(2,4-dimethoxyphenyl)diazene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves diazotization and coupling reactions under controlled pH and temperature. For example, refluxing substituted aniline derivatives with nitrous acid and coupling agents in ethanol/acetic acid mixtures can yield diazenes. Adjusting stoichiometry (e.g., molar ratios of reactants) and reaction time (4–8 hours) is critical for optimizing yield . Use factorial design (e.g., 2³ factorial experiments) to systematically evaluate variables like temperature, solvent polarity, and catalyst concentration . Monitor reaction progress via TLC or UV-Vis spectroscopy.

Q. How should this compound be characterized to confirm structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze methoxy proton environments (δ 3.8–4.0 ppm in 1^1H NMR) and diazene bond confirmation via 13^{13}C NMR.
  • HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]+^+).
  • X-ray crystallography : Resolve crystal packing and bond angles for definitive structural validation .
    Cross-reference data with computational simulations (e.g., DFT for electronic structure predictions) to resolve ambiguities .

Q. What experimental protocols are suitable for assessing the photostability of this compound?

  • Methodological Answer : Design accelerated degradation studies under UV/visible light (e.g., 365 nm) with controlled intensity (e.g., 100 mW/cm²). Use a pre-test/post-test design with a control group (dark storage) and experimental groups exposed to varying light durations (0–48 hours) . Monitor degradation via HPLC for byproduct formation and UV-Vis for absorbance shifts. Include kinetic modeling (e.g., zero/first-order decay) to quantify degradation rates .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in electron-transfer reactions?

  • Methodological Answer : Conduct cyclic voltammetry (CV) to determine redox potentials and electron-transfer kinetics. Pair with EPR spectroscopy to detect radical intermediates during redox cycling. For computational insights, perform DFT calculations (e.g., HOMO-LUMO gaps) to map electron-density distributions and predict reactive sites . Compare experimental and theoretical data to resolve contradictions (e.g., unexpected redox behavior due to solvent effects) .

Q. What strategies address contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., solvent, concentration). Use high-field NMR (≥500 MHz) to resolve overlapping signals. Cross-validate findings with independent techniques (e.g., IR for functional groups, XPS for oxidation states). If discrepancies persist, revisit synthetic protocols to rule out impurities or isomer formation . Apply meta-analysis frameworks to synthesize conflicting data into coherent hypotheses .

Q. How can this compound be integrated into supramolecular systems for catalytic applications?

  • Methodological Answer : Explore host-guest interactions using titration calorimetry (ITC) or fluorescence quenching assays. Design experiments to test catalytic efficiency in model reactions (e.g., Suzuki coupling). Use a mixed-methods approach:

  • Experimental : Vary substituents on the diazene core to modulate electronic effects.
  • Computational : Simulate binding energies (e.g., Molecular Dynamics) to optimize host-guest geometry .
    Align findings with theoretical frameworks like frontier molecular orbital theory to explain catalytic activity .

Methodological Frameworks

Q. What theoretical frameworks guide the design of experiments involving this compound?

  • Answer : Anchor studies in conceptual frameworks such as:

  • Electronic Structure Theory : Predict reactivity based on substituent effects (e.g., methoxy groups as electron donors) .
  • Kinetic-Molecular Theory : Model reaction rates and transition states in solution-phase syntheses .
    Link experimental outcomes to broader hypotheses (e.g., structure-activity relationships) to ensure theoretical relevance .

Q. How should researchers approach reproducibility challenges in diazene chemistry?

  • Answer : Implement open-science practices:

  • Documentation : Share detailed protocols (e.g., reagent lot numbers, instrument calibration logs).
  • Data Integration : Combine survey data (e.g., reaction yields) with digital trace data (e.g., raw spectral files) for transparency .
    Use Bayesian statistics to quantify uncertainty in replicated experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.